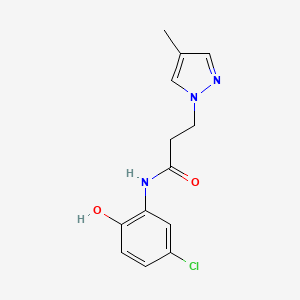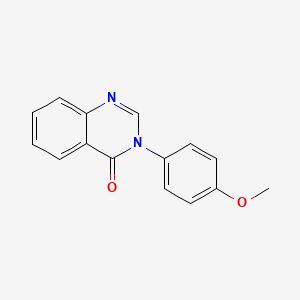![molecular formula C18H19N3O4S B10947178 N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10947178.png)
N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-3-(naphthalen-2-ylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a methoxymethyl group and a naphthylsulfonyl group attached to a propanamide chain. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The methoxymethyl group is introduced via a methylation reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.
The naphthylsulfonyl group is attached to the propanamide chain through a sulfonylation reaction. This involves the reaction of naphthalene with chlorosulfonic acid to form naphthylsulfonyl chloride, which is then reacted with the amide group of the propanamide chain under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and methylation steps, as well as the implementation of advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or sodium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Azides or nitriles.
Scientific Research Applications
N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to reduced inflammation or tumor growth.
Comparison with Similar Compounds
N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can be compared with other similar compounds, such as:
N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-3-(2-BENZENESULFONYL)PROPANAMIDE: Similar structure but with a benzenesulfonyl group instead of a naphthylsulfonyl group.
N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-3-(2-TOLUENESULFONYL)PROPANAMIDE: Contains a toluenesulfonyl group, which may result in different chemical and biological properties.
The uniqueness of N1-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H19N3O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[1-(methoxymethyl)pyrazol-4-yl]-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C18H19N3O4S/c1-25-13-21-12-16(11-19-21)20-18(22)8-9-26(23,24)17-7-6-14-4-2-3-5-15(14)10-17/h2-7,10-12H,8-9,13H2,1H3,(H,20,22) |
InChI Key |
SELPXRKYJDKKLL-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=C(C=N1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{5-[(4-ethylphenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10947117.png)
![4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10947121.png)
![1-ethyl-4-{[(4-methylphenyl)carbonyl]amino}-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B10947125.png)
![2-[({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10947132.png)
![Ethyl 4-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10947136.png)
![5-[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10947138.png)
![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(1H-indol-3-ylmethyl)benzamide](/img/structure/B10947146.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10947153.png)
![{5-[(4-ethylphenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10947168.png)
![4-bromo-1-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B10947184.png)
![2,4-dichloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B10947187.png)
![{5-[4-(difluoromethoxy)phenyl]-1H-pyrazol-3-yl}{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10947193.png)
